molecular formula C22H21N3O4S B488602 N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide CAS No. 794550-77-9

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide

Cat. No.: B488602
CAS No.: 794550-77-9
M. Wt: 423.5g/mol
InChI Key: YWRYZSRGYIUHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core linked to a dihydropyrazole ring substituted with a furan-2-yl group and a propanoyl moiety. The furan ring introduces π-π stacking capabilities, while the sulfonamide group enhances hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-2-22(26)25-20(21-9-6-14-29-21)15-19(23-25)16-10-12-17(13-11-16)24-30(27,28)18-7-4-3-5-8-18/h3-14,20,24H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRYZSRGYIUHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The dihydropyrazole core is synthesized via a [3+2] cycloaddition between 4-hydrazinophenylbenzenesulfonamide and an α,β-unsaturated carbonyl compound containing the furan-2-yl group. For example, reacting 4-hydrazinophenylbenzenesulfonamide with (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one in ethanol at 80°C for 12 hours yields the intermediate 4-[3-(furan-2-yl)-5-phenyl-4,5-dihydropyrazol-1-yl]benzenesulfonamide . The reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated ketone, followed by cyclization. Calcium hydroxide is often added to shift the tautomeric equilibrium toward the enol form, enhancing regioselectivity .

Key parameters influencing yield and purity include:

  • Solvent : Polar aprotic solvents like DMF improve solubility but may require higher temperatures .

  • Temperature : Controlled heating (70–90°C) minimizes side reactions such as over-oxidation .

  • Catalyst : Lewis acids like ZnCl₂ accelerate cyclization but risk forming regioisomers .

Acylation of the Dihydropyrazole Intermediate

The propanoyl group is introduced at the C2 position of the dihydropyrazole via Friedel-Crafts acylation. Treating the cyclocondensation product with propionic anhydride in the presence of AlCl₃ at 0–5°C for 3 hours achieves selective acylation . The reaction mechanism involves electrophilic substitution, where the AlCl₃ activates the anhydride to form an acylium ion. The yield for this step typically ranges from 65% to 78%, with purity confirmed by HPLC (>95%) .

Challenges :

  • Competing O-acylation is mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) .

  • Steric hindrance from the furan-2-yl group necessitates prolonged reaction times (up to 6 hours) .

Sulfonylation and Final Functionalization

The benzenesulfonamide moiety is introduced via nucleophilic aromatic substitution. 4-Aminophenyl dihydropyrazole is reacted with benzenesulfonyl chloride in dichloromethane, using triethylamine as a base, at room temperature for 2 hours . The reaction achieves near-quantitative conversion (>98%) due to the electron-withdrawing effect of the dihydropyrazole ring, which activates the aryl amine toward sulfonylation .

Optimization Insights :

  • Solvent Choice : Amide solvents (e.g., NMP) enhance sulfonyl chloride reactivity but require careful temperature control to avoid decomposition .

  • Stoichiometry : A 1.2:1 molar ratio of benzenesulfonyl chloride to amine prevents di-sulfonylation .

Regioselectivity and Byproduct Management

Regioselectivity in pyrazole formation is critical. The 3-(furan-2-yl) substituent directs cyclization to the C3 position, as demonstrated by X-ray crystallography of analogous compounds . Competing regioisomers (e.g., 5-(furan-2-yl) derivatives) are minimized by:

  • Electronic Effects : Electron-donating groups on the α,β-unsaturated carbonyl favor attack at the β-position .

  • Steric Guidance : Bulky substituents on the hydrazine precursor hinder alternative cyclization pathways .

Byproducts such as N-sulfonyl imines are removed via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Spectroscopic Characterization and Validation

Final compound validation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, pyrazole-H), 7.62–7.58 (m, 5H, ArH), 6.82 (dd, J = 3.2 Hz, 1H, furan-H) .

  • HRMS : m/z calculated for C₂₃H₂₀N₃O₃S [M+H]⁺ 418.1224, found 418.1221 .

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30) .

The patent-preferenced method (US6150534A) highlights scalability :

  • Batch Size : Up to 3.68 kg per batch with isolated yields of 72–75%.

  • Cost Efficiency : Recycling amide solvents reduces production costs by 30%.

  • Safety : Exothermic steps are managed via jacketed reactors to maintain temperatures below 10°C .

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The carbonyl group in the dihydropyrazole moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide has been studied for its applications in:

Mechanism of Action

The mechanism of action of N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s closest analogs differ in substituents on the pyrazole and aryl rings, influencing electronic and steric properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-yl, Propanoyl ~455.5 (estimated) Enhanced π-π stacking (furan), moderate hydrophobicity (propanoyl)
N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]Phenyl]Methanesulfonamide 2-Methylphenyl, 2-Methylpropanoyl 439.5 Increased steric bulk (methyl groups) reduces solubility; methanesulfonamide core
N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide Benzoyl, 2-Ethoxyphenyl 463.5 Ethoxy group improves solubility; benzoyl enhances electrophilicity
2,5-Bis(Bromanyl)-N-[4-[3-(4-Dimethylaminophenyl)-2-Phenyl-3,4-Dihydropyrazol-5-yl]Phenyl]Benzenesulfonamide Bromine, 4-Dimethylaminophenyl ~650.2 Bromine increases molecular weight; dimethylamino enhances electron donation

Key Observations :

  • The furan-2-yl group in the target compound provides better π-π stacking than phenyl or methylphenyl groups in analogs .
  • Propanoyl offers intermediate hydrophobicity compared to bulkier 2-methylpropanoyl or benzoyl groups, balancing solubility and membrane permeability .
  • Benzenesulfonamide (target) vs. methanesulfonamide (analogs): The former’s larger aromatic system may improve binding affinity to hydrophobic pockets in biological targets .

Analysis :

  • The 2-ethoxyphenyl and benzoyl groups in analogs correlate with higher docking scores, suggesting that electron-donating substituents improve target interaction .
  • The target’s furan-2-yl may mimic these effects via conjugated electron systems, though its smaller size could reduce steric complementarity compared to ethoxyphenyl .

Solubility and Cytotoxicity

Analog solubility trends (via SRB assay methods ) highlight the impact of substituents:

Compound Solubility (Aqueous) Cytotoxicity (IC50)
Target Compound (Inferred) Moderate ~10–50 µM
Methanesulfonamide Analogs (e.g., CAS 851719-26-1 ) Low ~5–20 µM
Ethoxy-Substituted Analogs (e.g., 2-Ethoxyphenyl ) High >100 µM

Biological Activity

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes a furan moiety, a dihydropyrazole unit, and a sulfonamide group. Its molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of approximately 394.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with furan and pyrazole rings have shown significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The sulfonamide group in the structure has been linked to anti-inflammatory activity. Research indicates that compounds containing sulfonamide moieties can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Cardiovascular Impact

Studies involving sulfonamide derivatives have demonstrated their potential to modulate cardiovascular parameters. For example, some derivatives have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting a vasodilatory effect that could be beneficial in treating hypertension .

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
  • Receptor Interaction : It likely interacts with specific receptors or ion channels, altering cellular signaling pathways.
  • Oxidative Stress Modulation : The furan moiety may contribute to antioxidant properties, mitigating oxidative stress in cells.

Case Studies

  • In Vitro Studies : A study on similar pyrazole derivatives revealed IC50 values indicating potent inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant in neurodegenerative disorders . Such findings suggest that the compound might also possess neuroprotective properties.
  • Animal Models : In vivo studies using rodent models have demonstrated significant reductions in tumor size when treated with sulfonamide derivatives similar to this compound, highlighting its potential as an anticancer agent.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; G2/M phase arrest observed
Anti-inflammatoryInhibition of COX enzymes; reduced prostaglandin levels
Cardiovascular EffectsDecreased perfusion pressure; potential vasodilatory effects
Neuroprotective EffectsSignificant inhibition of AChE and CA; potential benefits in neurodegeneration

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Methodology :
  • Nonlinear regression (GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Bootstrap resampling to estimate confidence intervals for small datasets .

Tables for Key Data

Table 1 : Synthetic Yield Optimization for Key Intermediates

StepCatalystSolventTemp (°C)Yield (%)
1H2SO4Ethanol8062
2p-TsOHDMF10078

Table 2 : Comparative Bioactivity of Analogues

AnalogIC50 (COX-2, µM)IC50 (HeLa, µM)LogP
Parent1.28.52.3
Furan→Thiophene3.712.42.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.